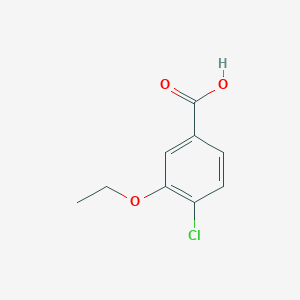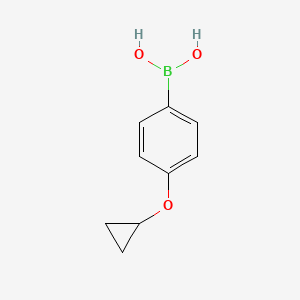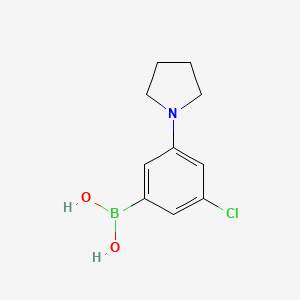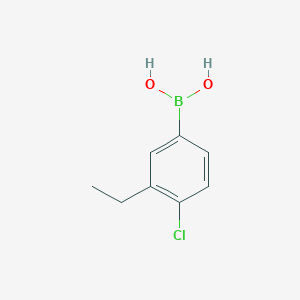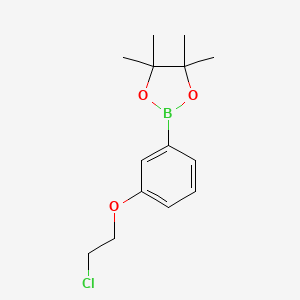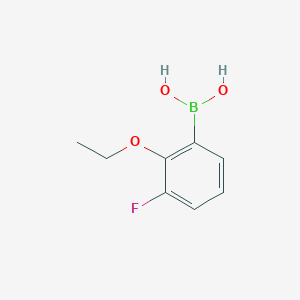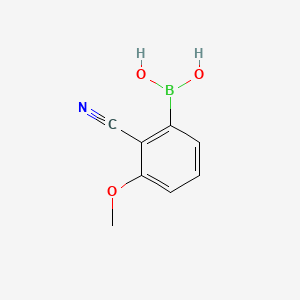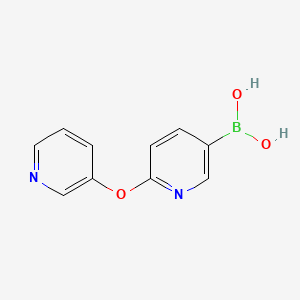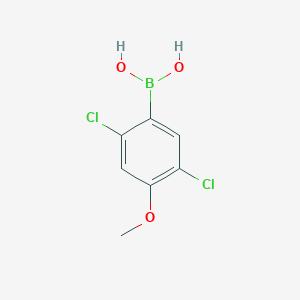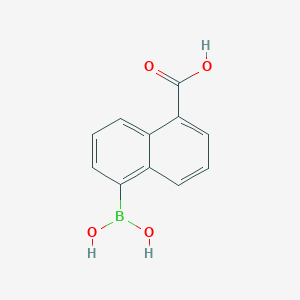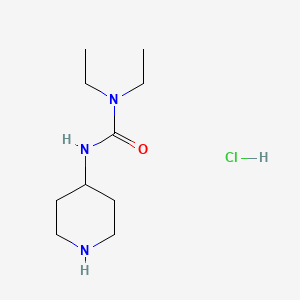
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride
Descripción general
Descripción
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C10H22ClN3O. It is a derivative of urea, featuring a piperidine ring substituted at the 4-position and diethyl groups attached to the nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include 1,1-diethyl-3-(piperidin-4-yl)urea hydrochloride, are utilized in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Biochemical Pathways
Some piperidine derivatives have been reported to exhibit antiproliferative activity by inhibiting tubulin polymerization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride can be synthesized through a multi-step process involving the following key steps:
Formation of Piperidin-4-ylamine: The synthesis begins with the preparation of piperidin-4-ylamine, which can be obtained by the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.
Urea Formation: The piperidin-4-ylamine is then reacted with diethyl isocyanate under controlled conditions to form 1,1-diethyl-3-(piperidin-4-yl)urea.
Hydrochloride Salt Formation: Finally, the urea derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the urea moiety yields piperidin-4-ylamine and diethylamine.
Aplicaciones Científicas De Investigación
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diethyl-3-(piperidin-3-yl)urea hydrochloride: Similar structure but with the piperidine ring substituted at the 3-position.
1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride: Similar structure but with methyl groups instead of ethyl groups.
1,1-Diethyl-3-(pyrrolidin-4-yl)urea hydrochloride: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of diethyl groups and the piperidine ring at the 4-position confer distinct properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
1,1-diethyl-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.ClH/c1-3-13(4-2)10(14)12-9-5-7-11-8-6-9;/h9,11H,3-8H2,1-2H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVRDNQYRNRXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


